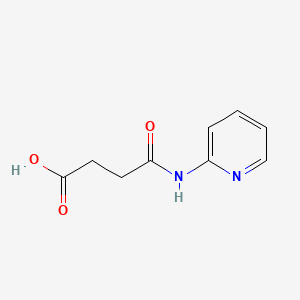

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Descripción general

Descripción

4-Oxo-4-(pyridin-2-ylamino)butanoic acid, also known as N-Pyridin-2-yl-succinamic acid, is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is also known by other names such as Succinamic acid, N-2-pyridyl-, and 3-[(pyridin-2-yl)carbamoyl]propanoic acid .

Synthesis Analysis

A 1:1 cocrystal of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) and benzoic acid (BA), APS-BA (1:1), was prepared and characterized by Differential Scanning Calorimetry (DSC) and Thermo Gravimetric Analysis (TGA), Infrared (FT-IR), powder X-ray diffraction (PXRD) and single crystal X-ray diffraction (SCXRD) studies .Molecular Structure Analysis

The crystal structure of the compound reveals that APS-BA (1:1) is formed by joint N-H…O and O-H…N hydrogen bonding between APS and BA molecule resulting in a hetero-dimeric R22 (8) motif . A pair of C-H…O interactions and another pair of O-H…O hydrogen bonds between APS molecules ensures formation of a one-dimensional zig-zag hydrogen bonded tape of APS molecules, with the BA molecules occupying pendant position .Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 0, indicating its solubility properties . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Cocrystal Synthesis and Characterization

4-Oxo-4-(pyridin-2-ylamino)butanoic acid: has been used in the synthesis of cocrystals, particularly with benzoic acid. The resulting cocrystal, characterized by Differential Scanning Calorimetry (DSC), Thermo Gravimetric Analysis (TGA), Infrared (FT-IR), powder X-ray diffraction (PXRD), and single crystal X-ray diffraction (SCXRD), exhibits a hetero-dimeric motif formed by N-H…O and O-H…N hydrogen bonding . This application is significant in the field of material science , where understanding the molecular interactions within cocrystals can lead to the development of new materials with desired properties.

Molecular Structure Analysis

Detailed molecular and crystal structure analyses of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid have been conducted using single crystal X-ray diffraction. These studies provide insights into the molecule’s conformation and the bent nature of the side chain, which is crucial for the development of supramolecular chemistry applications.

Supramolecular Chemistry

The ability of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid to form supramolecular structures through hydrogen bonding interactions is of particular interest in materials science . It demonstrates potential as a building block in creating complex supramolecular architectures, which are essential for designing new materials.

Chemical Reactions and Properties

This compound participates in several chemical reactions, leveraging its functional groups. The study of these reactions, including hydrogen bonding interactions, is pivotal in dictating the compound’s behavior in different environments. This research is fundamental in organic chemistry and chemical engineering .

Crystal and Molecular Structure Studies

The molecule has been analyzed for its molecular and crystal structure, contributing to the understanding of molecular geometry and interactions within the crystal structure. This is essential in material science and chemistry research for developing materials with specific properties.

Supramolecular Synthons in Crystals

Investigations into the crystal structure of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid focus on the formation of supramolecular synthons. These studies provide insights into crystal engineering and the development of new materials with specific properties, which is a key area in crystallography and material design .

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound’s ability to form hydrogen bonds suggests it may interact with biological targets that have complementary hydrogen bond acceptors and donors .

Mode of Action

The mode of action of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is likely related to its ability to form hydrogen bonds . These interactions could potentially alter the conformation or function of its biological targets .

Result of Action

Its ability to form hydrogen bonds suggests it could potentially influence molecular structures and cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid . For instance, changes in pH could affect the compound’s ionization state, potentially altering its ability to interact with its targets .

Propiedades

IUPAC Name |

4-oxo-4-(pyridin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOWQQIWDSOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211194 | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(pyridin-2-ylamino)butanoic acid | |

CAS RN |

62134-49-0 | |

| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?

A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []

Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?

A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []

Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?

A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.